Physical Characteristics & Synthetic Utility of 2,3-Dibromo-1,1,1,2-tetrafluoropropane
Physical Characteristics & Synthetic Utility of 2,3-Dibromo-1,1,1,2-tetrafluoropropane
This guide provides an in-depth technical analysis of 2,3-Dibromo-1,1,1,2-tetrafluoropropane (CAS 421-92-1), a specialized halogenated intermediate critical in organofluorine synthesis and the development of hydrofluoroolefin (HFO) derivatives.
[1]
Executive Summary
2,3-Dibromo-1,1,1,2-tetrafluoropropane (
Chemical Identity & Structural Analysis[3][4][5]
This compound is an addition product of bromine and HFO-1234yf. It possesses a single chiral center at the C2 position, typically existing as a racemic mixture in standard synthesis.
| Attribute | Detail |
| IUPAC Name | 2,3-Dibromo-1,1,1,2-tetrafluoropropane |
| CAS Registry Number | 421-92-1 |
| Molecular Formula | |
| Molecular Weight | 273.85 g/mol |
| SMILES | FC(C(F)(F)F)(Br)CBr |
| InChI Key | UREJNEBJDURREH-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and the formation of the chiral center upon bromination.
Figure 1: Synthetic pathway and structural genesis via electrophilic addition.
Physicochemical Profile
The physical properties of 2,3-Dibromo-1,1,1,2-tetrafluoropropane are defined by its high halogen content, resulting in high density and significant lipophilicity.
Core Physical Data
Note: Values marked with () are predicted based on quantitative structure-property relationship (QSPR) models due to limited experimental data in public registries.*
| Property | Value | Context/Notes |
| Physical State | Liquid | Colorless to pale yellow at STP |
| Density | 2.168 g/cm³ | High density typical of polybrominated species |
| Boiling Point | 102.6°C (approx.)[2][3] | At 760 mmHg; significantly higher than parent alkene |
| Vapor Pressure | ~38.6 mmHg | At 25°C; moderately volatile |
| Refractive Index ( | 1.421 | Consistent with fluorinated alkanes |
| Flash Point | Non-Flammable (Predicted) | High halogen content ( |
| LogP (Octanol/Water) | ~3.2 | Highly lipophilic; permeable to membranes |
| Solubility | Hydrophobic | Soluble in DCM, THF, Acetone; Insoluble in Water |
Technical Insight: The high density (2.168 g/cm³) is a critical handling parameter. Automated liquid handlers calibrated for water or standard organics (density ~0.8-1.0) will require recalibration to ensure accurate dosing of this compound.
Spectroscopic Characterization Protocols
For researchers validating the identity of synthesized or purchased material, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
NMR: The molecule contains two distinct fluorine environments.
-
Group: Appears as a doublet or doublet-of-doublets around -75 to -80 ppm (relative to
). -
Center: A complex multiplet around -120 to -140 ppm due to coupling with the adjacent
group and the non-equivalent protons on .
-
Group: Appears as a doublet or doublet-of-doublets around -75 to -80 ppm (relative to
-
NMR:
-
The diastereotopic methylene protons (
) appear as two separate multiplets (ABX system with the Fluorine at C2) in the range of 3.8 – 4.2 ppm.
-
Protocol: Purity Assessment via GC-MS
Objective: Quantify purity and identify potential debrominated impurities.
-
Sample Prep: Dilute 10 µL of analyte in 1.5 mL of Dichloromethane (DCM).
-
Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).
-
Method:
-
Injector: 200°C, Split 20:1.
-
Oven: Hold 40°C for 2 min, Ramp 10°C/min to 200°C.
-
Detector: MS (EI source). Look for molecular ion clusters showing characteristic isotope patterns of
(1:2:1 ratio at M+, M+2, M+4).
-
Synthesis & Handling Methodology
Synthesis from HFO-1234yf
The primary route to CAS 421-92-1 is the bromination of 2,3,3,3-tetrafluoropropene. This reaction is atom-economical and proceeds readily.
Reagents:
-
2,3,3,3-Tetrafluoropropene (HFO-1234yf)
-
Bromine (
)[4] -
Solvent: Dichloromethane (DCM) or Chloroform (optional, reaction can be neat).
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round bottom flask with a dry ice/acetone reflux condenser (to retain HFO-1234yf, BP -29°C) and an addition funnel.
-
Charging: Condense HFO-1234yf into the flask maintained at -40°C.
-
Addition: Add elemental Bromine dropwise while maintaining the temperature below -10°C. The reaction is exothermic.
-
Endpoint: The persistence of a faint red color indicates excess bromine and reaction completion.
-
Workup: Wash the mixture with 10%
(sodium thiosulfate) to remove excess bromine. Separate the organic layer, dry over , and distill. -
Purification: Fractional distillation. Collect the fraction boiling at ~102°C.
Safety & Stability (SDS Summary)
-
Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Storage: Store in a cool, dry place away from light. Carbon-Bromine bonds can be photosensitive, leading to slow discoloration over time.
-
Incompatibility: Strong bases (risk of elimination to form brominated alkenes) and alkali metals.
Applications in Drug Development
While primarily an industrial intermediate, CAS 421-92-1 offers specific utility in pharmaceutical research:
-
Fluorinated Motif Installation: It serves as a source of the
moiety. -
Bio-isosteres: The tetrafluoropropyl group can act as a lipophilic, metabolically stable surrogate for isopropyl or ethyl groups in lead optimization.
-
Cross-Coupling: The terminal alkyl bromide (
) is susceptible to displacement by amines or thiols, allowing the attachment of the fluorinated tail to pharmacophores.
Figure 2: Synthetic utility in generating fluorinated building blocks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736806 (Isomer Analog). Retrieved from .
-
Echemi (2025). 2,3-Dibromo-1,1,1,2-tetrafluoropropane Physical Properties & SDS. Retrieved from .
-
SynQuest Laboratories. Safety Data Sheet: 2,3-Dibromo-1,1,1,2-tetrafluoropropane (CAS 421-92-1).[3][5] Retrieved from .
-
Chemical Book. CAS 421-92-1 Product Entry.[6] Retrieved from .
-
Daikin Industries. Process for the manufacture of fluorinated propenes.[2] Patent Literature referencing bromination of HFO-1234yf.
Sources
- 1. echemi.com [echemi.com]
- 2. PL2298719T3 - Process for producing 1,1,1,2-tetrafluoropropene - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1,3-Dibromo-1,1,3,3-tetrafluoropropane | C3H2Br2F4 | CID 2736792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2,3-dibromo-1-methylcyclohexane | CAS#:31061-99-1 | Chemsrc [chemsrc.com]
